molecular formula C17H19FN2O B1320405 N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide CAS No. 926195-88-2

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide

Cat. No.: B1320405
CAS No.: 926195-88-2
M. Wt: 286.34 g/mol
InChI Key: OSFGMKXXBJNGJX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a fluorine atom, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 5-amino-2-fluoroaniline is acylated with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
  • tert-butyl ®-((5-amino-2-fluorophenyl)(methyl)(oxo)-l6-sulfaneylidene)carbamate
  • tert-butyl (S)-((5-amino-2-fluorophenyl)(methyl)(oxo)-l6-sulfaneylidene)carbamate

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-10-13(19)8-9-14(15)18/h4-10H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFGMKXXBJNGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195970
Record name N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926195-88-2
Record name N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926195-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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